molecular formula C7H7BrINO B13488761 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

5-Bromo-3-iodo-2-methoxy-4-methylpyridine

Cat. No.: B13488761
M. Wt: 327.94 g/mol
InChI Key: GMKXJQJHJIYMAU-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-2-methoxy-4-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrINO. This compound is characterized by the presence of bromine, iodine, methoxy, and methyl substituents on a pyridine ring. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine typically involves the halogenation of 2-methoxy-4-methylpyridine. One common method includes the following steps:

    Bromination: Sodium acetate is added to a solution of 2-methoxy-4-methylpyridine in ethyl acetate.

    Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions and yield optimization.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-2-methoxy-4-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

5-Bromo-3-iodo-2-methoxy-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine depends on its specific applicationFor example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-iodo-2-methoxy-4-methylpyridine is unique due to the presence of both bromine and iodine substituents on the pyridine ring, which can influence its reactivity and applications in synthesis compared to other similar compounds.

Biological Activity

5-Bromo-3-iodo-2-methoxy-4-methylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BrI₁N₁O₁. The presence of bromine and iodine atoms at the 3rd and 5th positions, respectively, along with a methoxy group at the 2nd position, significantly enhances its reactivity and biological interactions. The methoxy group acts as an electron-donating substituent, which can influence the compound's binding affinity to various biological targets.

Biological Activity

Research indicates that this compound exhibits notable biological activities , including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Its halogen substituents enhance its interaction with microbial enzymes, leading to inhibition of growth.
  • Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves disruption of cellular signaling pathways, potentially through interaction with specific receptors or enzymes involved in cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InteractionAltered activity in target enzymes

The mechanism of action for this compound primarily involves its ability to act as an electrophile. The iodine atom and methoxy group facilitate nucleophilic attacks from biological macromolecules, leading to the formation of covalent bonds that can alter enzyme functions or receptor activities. This property is crucial for its therapeutic potential.

Case Studies

  • Antimicrobial Efficacy : A study investigated the compound's effects on Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability when treated with varying concentrations of the compound, highlighting its potential as a new antimicrobial agent.
  • Cancer Cell Apoptosis : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in increased levels of caspase activity, a marker for apoptosis. This suggests that the compound may serve as a lead structure for developing anticancer drugs.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Bromination : Introduction of bromine at the 5-position using bromine or N-bromosuccinimide (NBS).
  • Iodination : Iodine is introduced at the 3-position through electrophilic substitution reactions.
  • Methoxylation : The methoxy group is added via methylation reactions using methyl iodide or dimethyl sulfate.

Table 2: Synthesis Overview

StepReagents UsedConditions
BrominationBr₂ or NBSRoom temperature
IodinationI₂Acetic acid solvent
MethoxylationCH₃I or (CH₃)₂SO₄Base-catalyzed conditions

Properties

Molecular Formula

C7H7BrINO

Molecular Weight

327.94 g/mol

IUPAC Name

5-bromo-3-iodo-2-methoxy-4-methylpyridine

InChI

InChI=1S/C7H7BrINO/c1-4-5(8)3-10-7(11-2)6(4)9/h3H,1-2H3

InChI Key

GMKXJQJHJIYMAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)OC)I

Origin of Product

United States

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